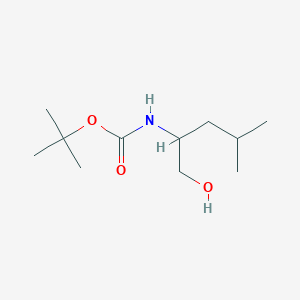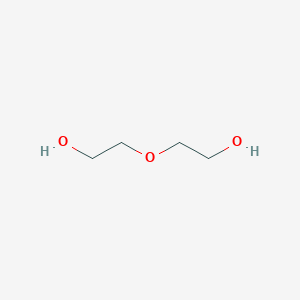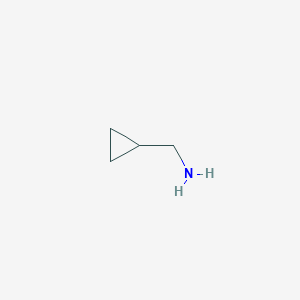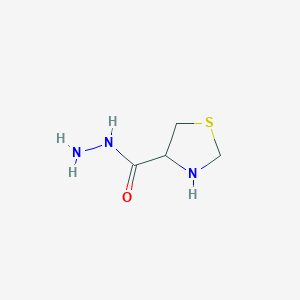
N-Boc-DL-Leucinol
Overview
Description
N-Boc-DL-Leucinol is a precursor to enantiomerically pure α-methyl amines . It is used as a starting material for the synthesis of enantiopure homo-β-amino acids and N-protected α-amino aldehydes . It is also used in the total synthesis of the gastro-protective amicoumacin C .
Synthesis Analysis
N-Boc-DL-Leucinol can be synthesized from their saturated analogues via oxidation of intermediate 2,5-disubstituted-oxazol-5-(4H)-ones with pyridinium tribromide followed by opening of the produced unsaturated oxazol-5-(4H)-one derivatives in organic-aqueous solution with a catalytic amount of trifluoroacetic acid or by a basic hydrolysis .Molecular Structure Analysis
The molecular formula of N-Boc-DL-Leucinol is C11H23NO3 .Chemical Reactions Analysis
N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing. Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis
N-Boc-DL-Leucinol has a molecular weight of 217.31 g/mol . It has a density of 0.983 g/mL at 25 °C (lit.) and a boiling point of 213 °C (lit.) . The refractive index n20/D is 1.449 (lit.) .Scientific Research Applications
Protection of Amines
N-Boc-DL-Leucinol: is widely used in the protection of amines, particularly in the synthesis of biologically active compounds. The tert-butoxycarbonyl (Boc) group is favored due to its stability towards catalytic hydrogenolysis and resistance to basic and nucleophilic conditions . This stability is crucial for the protection of amine groups during chemical transformations.
Synthesis of α-Methyl Amines
As a precursor, N-Boc-DL-Leucinol plays a significant role in the synthesis of enantiomerically pure α-methyl amines . These amines are important intermediates in the production of various pharmaceuticals and agrochemicals.
Creation of Homo-β-Amino Acids
The compound serves as a starting material for the synthesis of enantiopure homo-β-amino acids . These amino acids are valuable for their medicinal properties and for the development of peptidomimetics, which mimic the structure of peptides.
Production of N-Protected α-Amino Aldehydes
N-Boc-DL-Leucinol: is utilized in the generation of N-protected α-amino aldehydes . These aldehydes are key intermediates in organic synthesis and can lead to a variety of important compounds, including alkaloids and amino acids.
Total Synthesis of Gastro-Protective Agents
This compound has been used in the total synthesis of gastro-protective agents like amicoumacin C . Such applications highlight its importance in the development of new therapeutic agents.
Green Chemistry Applications
The use of N-Boc-DL-Leucinol aligns with the principles of green chemistry. It offers a simple and rapid approach for the N-Boc protection of structurally diverse amines under ultrasound irradiation and catalyst-free conditions . This method is environmentally friendly and cost-effective, making it an attractive option for sustainable chemical practices.
Mechanism of Action
Target of Action
N-Boc-DL-Leucinol, also known as Boc-DL-Leucinol, is a research chemical . It is primarily used as a building block in the synthesis of other compounds
Mode of Action
The mode of action of N-Boc-DL-Leucinol is primarily through its role as a precursor in the synthesis of other compounds . It is used in the N-Boc protection of amines, a process that involves the addition of a tert-butoxycarbonyl (Boc) group to an amine . This process is chemoselective, meaning it specifically targets amines without affecting other functional groups .
Biochemical Pathways
N-Boc-DL-Leucinol is involved in the synthesis of enantiomerically pure α-methyl amines, enantiopure homo-β-amino acids, and N-protected α-amino aldehydes . These compounds play crucial roles in various biochemical pathways.
Pharmacokinetics
It is known that the compound has a molecular weight of 21731, a density of 0983 g/mL at 25℃, and a boiling point of 213℃ .
Result of Action
The primary result of N-Boc-DL-Leucinol’s action is the production of other compounds through chemical synthesis . For example, it is used in the total synthesis of the gastro-protective compound amicoumacin C .
Action Environment
The action of N-Boc-DL-Leucinol is influenced by various environmental factors. For instance, the N-Boc protection of amines can be achieved under ultrasound irradiation and catalyst-free conditions .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTMEOSBXTVYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338066 | |
| Record name | N-Boc-DL-Leucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-hydroxy-4-methylpentan-2-yl)carbamate | |
CAS RN |
142121-48-0 | |
| Record name | N-Boc-DL-Leucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol](/img/structure/B123185.png)





![[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]disulfide](/img/structure/B123204.png)


![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)


![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)